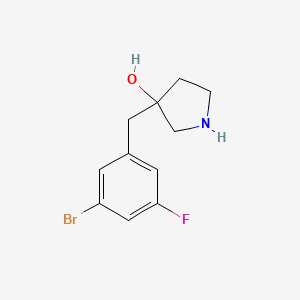
3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H13BrFNO and a molecular weight of 274.13 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-bromo-5-fluorobenzyl group and a hydroxyl group at the 3-position of the pyrrolidine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include ketones and alcohols derived from the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring serves as a versatile scaffold for binding to various biological targets, while the bromine and fluorine substituents enhance its binding affinity and specificity . The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Fluorobenzyl)pyrrolidin-3-ol: Similar structure but lacks the bromine substituent.
3-(3-Bromo-5-chlorobenzyl)pyrrolidin-3-ol: Similar structure with a chlorine substituent instead of fluorine.
3-(3-Bromo-5-methylbenzyl)pyrrolidin-3-ol: Similar structure with a methyl substituent instead of fluorine.
Uniqueness
3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol is unique due to the presence of both bromine and fluorine substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and binding affinity, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H13BrFNO |
|---|---|
Molekulargewicht |
274.13 g/mol |
IUPAC-Name |
3-[(3-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H13BrFNO/c12-9-3-8(4-10(13)5-9)6-11(15)1-2-14-7-11/h3-5,14-15H,1-2,6-7H2 |
InChI-Schlüssel |
AANQIDOPMZPRKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1(CC2=CC(=CC(=C2)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


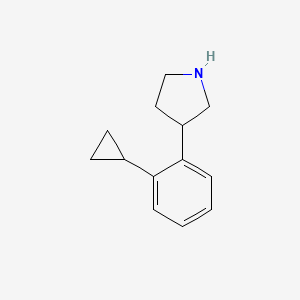
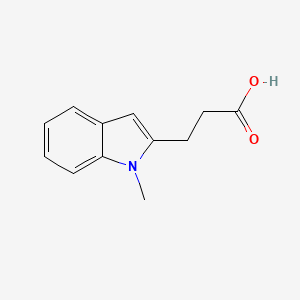
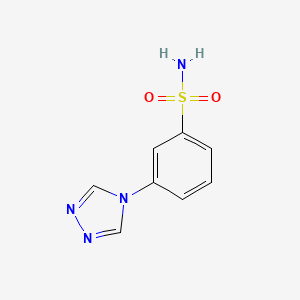

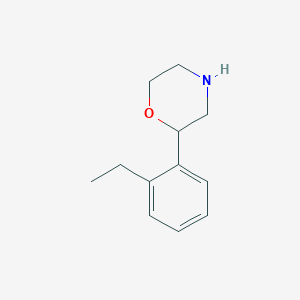


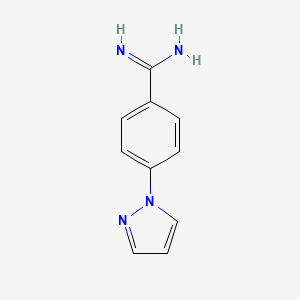
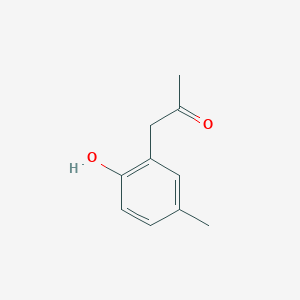
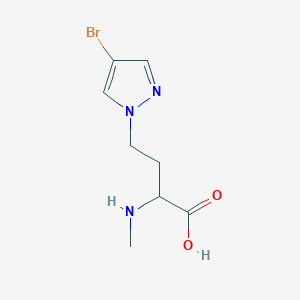
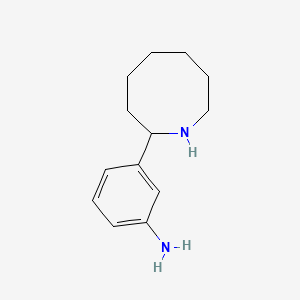
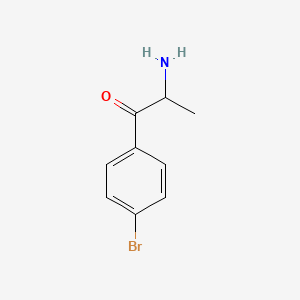
![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
